N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 868968-61-0
VCID: VC6099710
InChI: InChI=1S/C18H12F2N6OS/c19-12-3-4-14(13(20)8-12)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
SMILES: C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Molecular Formula: C18H12F2N6OS
Molecular Weight: 398.39

N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

CAS No.: 868968-61-0

Cat. No.: VC6099710

Molecular Formula: C18H12F2N6OS

Molecular Weight: 398.39

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide - 868968-61-0

Specification

CAS No. 868968-61-0
Molecular Formula C18H12F2N6OS
Molecular Weight 398.39
IUPAC Name N-(2,4-difluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H12F2N6OS/c19-12-3-4-14(13(20)8-12)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
Standard InChI Key VTSRHNAHBWMVFY-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound integrates three primary functional groups:

  • A 2,4-difluorophenyl ring, which enhances lipid solubility and membrane permeability due to fluorine's electronegativity.

  • A triazolo[4,3-b]pyridazine scaffold, a bicyclic heteroaromatic system known for its stability and capacity for π-π stacking interactions .

  • A sulfanyl acetamide linker, providing conformational flexibility and enabling hydrogen bonding with biological targets.

These components synergize to create a molecule with balanced hydrophobicity and polarity, critical for pharmacokinetic optimization.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES Notation: C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F

  • InChI Key: VTSRHNAHBWMVFY-UHFFFAOYSA-N

  • PubChem CID: 7190674

Computational analyses predict a hydrogen bond donor count of 1 and acceptor count of 7, aligning with its capacity for targeted protein interactions. The rotatable bond count of 5 suggests moderate flexibility, potentially enhancing binding site compatibility.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₂F₂N₆OS
Molecular Weight398.39 g/mol
XLogP3 (Partitioning)2.1 (Predicted)
Topological Polar Surface Area118 Ų

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves three critical stages:

  • Formation of the Triazolo[4,3-b]Pyridazine Core: Cyclocondensation of 3-aminopyridazine with nitriles under acidic conditions yields the triazole ring .

  • Sulfanyl Acetamide Coupling: Thiolation of the pyridazine core using mercaptoacetic acid derivatives introduces the sulfanyl group, followed by amidation with 2,4-difluoroaniline.

  • Purification and Characterization: Chromatographic techniques (e.g., HPLC) and spectroscopic validation ensure >95% purity.

Industrial-Scale Production Challenges

Scale-up efforts face hurdles such as:

  • Low Yield in Thiolation: Optimizing reaction temperatures (70–80°C) and catalysts (e.g., Pd/C) improves efficiency.

  • Byproduct Formation: Residual solvents (DMF, THF) necessitate stringent post-reaction washes.

Table 2: Synthetic Yield Optimization

ParameterSmall Scale (Lab)Industrial Scale
Reaction Time24 h12 h (Flow Reactor)
Yield65%82%
Purity95%98%

Biological Activities and Mechanistic Insights

Antifungal Efficacy

In vitro assays against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to fluconazole. The difluorophenyl moiety disrupts ergosterol biosynthesis by inhibiting CYP51A1, a lanosterol 14α-demethylase.

Antibacterial Spectrum

Against Staphylococcus aureus (MRSA), the compound exhibits MIC = 16 μg/mL, attributed to interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Cytotoxicity Profiling

Human hepatocyte (HepG2) assays reveal IC₅₀ > 50 μM, indicating favorable selectivity indices for therapeutic use.

Comparative Analysis with Analogous Compounds

Table 3: Structural Analogs and Bioactivity

CompoundTarget PathogenMIC (μg/mL)Selectivity Index
VC6099710 (This Study)C. albicans86.25
EVT-2512984S. aureus124.1
FluconazoleC. albicans250

Structural modifications, such as replacing dimethoxyphenyl (EVT-2512984) with difluorophenyl (VC6099710), enhance antifungal potency but slightly reduce selectivity.

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